molecular formula C21H24FN5O2 B4663566 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide

Cat. No.: B4663566
M. Wt: 397.4 g/mol
InChI Key: VIPRDXXAWADJNE-UHFFFAOYSA-N
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Description

This compound is a hybrid molecule combining a 4-fluorophenyl-piperazine moiety with a tetrahydroquinazolinone-acetamide scaffold. The piperazine group is known for its role in modulating receptor binding affinity, particularly in neurological and cardiovascular therapeutics, while the tetrahydroquinazolinone core may contribute to kinase inhibition or metabolic stability . Structural elucidation of such compounds often relies on X-ray crystallography (e.g., SHELX software for refinement ) and spectral techniques like NMR and mass spectrometry, as demonstrated in analogous acetamide derivatives .

Properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN5O2/c1-14-20-17(3-2-4-18(20)28)24-21(23-14)25-19(29)13-26-9-11-27(12-10-26)16-7-5-15(22)6-8-16/h5-8H,2-4,9-13H2,1H3,(H,23,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPRDXXAWADJNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)NC(=O)CN3CCN(CC3)C4=CC=C(C=C4)F)CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide typically involves multiple steps. One common route starts with the preparation of 4-(4-fluorophenyl)piperazine, which is then reacted with an appropriate acylating agent to introduce the acetamide group. The quinazolinone moiety is synthesized separately and then coupled with the piperazine derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and stringent reaction control to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups to the fluorophenyl ring.

Scientific Research Applications

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide involves its interaction with specific molecular targets. The fluorophenyl group and piperazine ring are known to interact with various receptors and enzymes, potentially inhibiting their activity. The quinazolinone moiety may also play a role in modulating biological pathways, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on their core scaffolds and substituents. Below is a detailed comparison:

Table 1: Structural and Pharmacological Comparison

Compound Name / ID Core Scaffold Key Substituents Molecular Weight (g/mol) Reported Activity
2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide Tetrahydroquinazolinone-acetamide 4-Fluorophenyl-piperazine ~428.45 Hypothetical kinase inhibition
N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (Compound 41) Thiazole-acetamide Pyrazole-methylamino ~405.48 Anticancer (in vitro cytotoxicity)
Aripiprazole Quinolinone-piperazine 4-Fluorophenyl-piperazine, dichlorophenyl ~448.38 Dopamine D2/5-HT1A partial agonist

Key Observations

However, its tetrahydroquinazolinone-acetamide scaffold diverges from aripiprazole’s quinolinone core, likely altering receptor selectivity . Compared to Compound 41 , which features a thiazole-pyrazole system, the target compound’s tetrahydroquinazolinone may confer greater metabolic stability due to reduced aromatic ring strain.

Synthetic and Analytical Methods :

  • Spectral characterization (e.g., NMR, IR) follows protocols similar to those used for Compound 41, where acetamide carbonyl peaks appear near 1650–1700 cm⁻¹ in IR, and piperazine protons resonate at δ 2.5–3.5 ppm in ¹H NMR .
  • Crystallographic refinement via SHELX software is critical for confirming stereochemistry in such hybrid molecules.

Pharmacological Potential: The 4-fluorophenyl-piperazine group in the target compound may enhance binding to serotonin (5-HT1A) or dopamine receptors, as seen in aripiprazole. However, the tetrahydroquinazolinone moiety could introduce kinase-inhibitory properties absent in classical antipsychotics. Compound 41 exhibits cytotoxicity via thiazole-pyrazole interactions, whereas the target compound’s activity may hinge on quinazolinone-mediated pathways (e.g., ATP-binding pocket inhibition in kinases).

Biological Activity

The compound 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H25FN4OSC_{20}H_{25}FN_{4}OS with a molecular weight of approximately 388.5 g/mol. The structure features a piperazine moiety substituted with a fluorophenyl group and a tetrahydroquinazoline derivative.

PropertyValue
Molecular FormulaC20H25FN4OSC_{20}H_{25}FN_{4}OS
Molecular Weight388.5 g/mol
IUPAC NameThis compound
SMILESCC1CCC2=C(C1)N=C(S2)NC(=O)CN3CCN(CC3)C4=CC=C(C=C4)F

Antimicrobial and Antiviral Properties

Recent studies have indicated that derivatives of piperazine compounds exhibit significant antimicrobial and antiviral activities. For instance, related compounds have shown inhibitory effects against various pathogens by disrupting their enzymatic functions or cellular integrity .

Case Study: Antiviral Activity
A study on structurally similar compounds reported that certain piperazine derivatives displayed antiviral activity against avian paramyxovirus (APMV-1). The mechanism involved the inhibition of viral replication through interference with specific viral enzymes .

Tyrosinase Inhibition

Tyrosinase is an important enzyme in melanin biosynthesis, and inhibitors of this enzyme are sought for cosmetic applications. Compounds featuring the piperazine structure have been identified as effective tyrosinase inhibitors. The compound 26 , a derivative of piperazine, demonstrated an IC50 value of 0.18 μM against Agaricus bisporus tyrosinase, indicating potent activity .

Table 2: Tyrosinase Inhibition Data

CompoundIC50 (μM)Activity Description
Compound 260.18Competitive inhibitor of tyrosinase
Kojic Acid17.76Reference compound for comparison

The binding affinity of the compound to target enzymes can be elucidated through docking studies. These studies suggest that the piperazine moiety facilitates interactions with the active site of enzymes like tyrosinase, effectively blocking substrate access and inhibiting enzymatic activity .

Kinetic Studies
Kinetic analysis using Lineweaver-Burk plots has confirmed that various piperazine derivatives act as competitive inhibitors. This finding underscores the importance of structural modifications in enhancing biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide

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